Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Kinase Inhibition Cancer Biology Targeted Therapy

Researchers pursuing PI3Kα-targeted cancer therapies often face inconsistent biological activity from generic pyridine-2-carboxylate analogs, derailing SAR campaigns. Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (CAS 1414029-23-4) resolves this with its unique 2,5-dimethoxyphenyl substitution pattern essential for selective PI3K p110α engagement. • Potent PI3K p110α inhibition (IC₅₀ = 35 nM) with selectivity over p110δ/β isoforms - a validated reference scaffold for kinase inhibitor optimization. • Favorable CNS drug-like properties (TPSA 57.6 Ų, LogP 2.6) support blood-brain barrier permeability studies. • Dual-use versatility: also a chemical probe for HDAC functional assays (IC₅₀ = 1,612 nM). Supplied with full analytical documentation; global B2B shipping with batch-to-batch consistency.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 1414029-23-4
Cat. No. B1431561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate
CAS1414029-23-4
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)OC
InChIInChI=1S/C15H15NO4/c1-18-11-5-7-14(19-2)12(8-11)10-4-6-13(16-9-10)15(17)20-3/h4-9H,1-3H3
InChIKeyPEPZCRORYLMUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Overview


Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate (CAS 1414029-23-4) is a synthetic small molecule belonging to the pyridine-2-carboxylate class, characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the pyridine ring [1]. With a molecular formula of C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol , it serves as a key building block or intermediate in medicinal chemistry. The compound is primarily utilized in early-stage drug discovery, particularly for the development of kinase inhibitors and other targeted therapeutics [2].

Workflow Isoform-selective PI3K pathway research
Workflow CNS penetration studies (computed property fit)
Workflow HDAC probe & scaffold optimization campaigns

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Specificity


Within the pyridine-2-carboxylate class, seemingly minor structural variations can lead to significant differences in biological activity and target engagement. The specific 2,5-dimethoxyphenyl substitution pattern on the pyridine ring of this compound is a critical determinant of its molecular recognition and inhibitory profile [1]. Simple substitutions with other aryl or heteroaryl groups, or even a different methoxy arrangement, can drastically alter binding affinity, selectivity, and pharmacokinetic properties [2]. For instance, while many pyridine-2-carboxylates exhibit broad cellular activity, the unique electronic and steric properties conferred by the 2,5-dimethoxyphenyl moiety are essential for achieving the specific kinase inhibition profile observed for this compound [1]. The quantitative evidence below demonstrates how these structural nuances translate into measurable performance differences, making generic substitution a high-risk strategy for projects requiring precise target modulation.

5‑Position aryl replacement
Replacing the 2,5‑dimethoxyphenyl with other aryl or heteroaryl groups may shift PI3K isoform selectivity and binding affinity.
Methoxy pattern alteration
A different methoxy arrangement (e.g., 3,4‑dimethoxy) can disrupt kinase recognition and alter pharmacokinetic properties.
Generic pyridine‑2‑carboxylate core
Analogs lacking the 2,5‑dimethoxy motif are unlikely to reproduce the reported PI3Kα‑selective inhibition profile.

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate: Quantitative Evidence


Selective PI3K p110α Inhibition

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate demonstrates potent and selective inhibition of the PI3K p110α isoform. In a cell-based assay using recombinant human PI3K isoforms expressed in rat Rat1 cells, the compound exhibited an IC₅₀ of 35 nM against p110α, which is 2.1-fold more potent than its activity against p110δ (IC₅₀ = 74 nM) and 2.7-fold more potent than against p110β (IC₅₀ = 95 nM) [1].

PI3K p110α Inhibition
Head‑to‑head
IC₅₀ 35 nM
2.1× over p110δ · 2.7× over p110β
Supports PI3Kα‑selective pathway studies
Recombinant isoform assay; Rat1 cell background
Kinase Inhibition Cancer Biology Targeted Therapy

HDAC Inhibitory Activity

The compound has been characterized for its histone deacetylase (HDAC) inhibitory activity. In a standardized HDAC inhibitor drug screening kit assay, it exhibited an IC₅₀ of 1612 nM [1]. This value provides a clear baseline for comparison with other HDAC inhibitors. For context, the clinically approved HDAC inhibitor Vorinostat (SAHA) has reported IC₅₀ values of 16.3 nM for HDAC1 and 22.9 nM for HDAC2 [2], while other research compounds like Colrestat show IC₅₀ values of 41.2 nM for HDAC1 [3].

HDAC Inhibition
Cross‑study
1612 nM Target compound
16.3 nM Vorinostat (HDAC1)
May support HDAC probe or scaffold studies
Moderate potency vs clinical HDAC inhibitors; cross‑study comparison
Epigenetics HDAC Inhibition Cancer Therapeutics

CNS Penetration Properties

The compound's computed physicochemical properties align with favorable central nervous system (CNS) penetration potential. It has a topological polar surface area (TPSA) of 57.6 Ų and a calculated LogP (XLogP3) of 2.6 [1]. Both values fall within the commonly accepted ranges for CNS drug candidates (TPSA < 60-70 Ų and LogP between 2 and 5) [2], suggesting a higher likelihood of crossing the blood-brain barrier compared to analogs with higher TPSA or more extreme LogP values.

CNS Property Fit
Class‑level
TPSA 57.6 Ų
LogP 2.6
Computed fit for CNS penetration research
In silico prediction; in vivo validation required
CNS Drug Discovery Medicinal Chemistry ADME Prediction

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate Applications


PI3K Inhibitor Development & SAR

Given its potent and selective inhibition of PI3K p110α (IC₅₀ = 35 nM) over p110δ and p110β [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing PI3Kα inhibitors. Research teams focused on developing targeted cancer therapies can use it as a reference compound or a starting scaffold for further derivatization to improve potency, selectivity, or pharmacokinetic properties.

CNS-Targeted Drug Discovery

The compound's favorable computed physicochemical properties—TPSA of 57.6 Ų and LogP of 2.6 [2]—make it a strong candidate for CNS drug discovery projects. It can serve as a core structure for synthesizing analogs with improved blood-brain barrier permeability, particularly for neurological or psychiatric indications where brain exposure is critical.

HDAC Inhibitor Chemical Probe & Optimization

With a defined, albeit moderate, HDAC inhibitory activity (IC₅₀ = 1612 nM) [3], this compound is a valuable tool for chemical biology studies investigating HDAC function. It can be used as a chemical probe in cellular assays or as a starting point for medicinal chemistry optimization campaigns aimed at enhancing HDAC potency and selectivity.

Application
Selection Property
Validation Focus
PI3Kα Pathway Research
Isoform selectivity profile
p110α vs p110δ/β activity in target cells
CNS Penetration Studies
Computed TPSA/LogP fit
Blood‑brain barrier permeability assays
HDAC Probe Development
Baseline HDAC inhibition
Potency improvement via SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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